Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
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Overview
Description
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by a methyl group attached to the oxazole ring, making it a derivative of oxazole.
Mechanism of Action
Target of Action
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate, as an oxazole derivative, has been found to interact with various targets. Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been known to affect various biochemical pathways .
Result of Action
Oxazole derivatives have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form the oxazole ring, followed by esterification with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The methyl group on the oxazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce oxazoline derivatives .
Scientific Research Applications
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antidiabetic properties.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Comparison: Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may offer different pharmacological activities and industrial applications .
Properties
IUPAC Name |
methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAUOXQJZWNGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192759-37-7 |
Source
|
Record name | methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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